
3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline is an organic compound with the molecular formula C12H11ClN2O It is a derivative of aniline, where the aniline ring is substituted with a chloro group and a 2-methylpyridin-3-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline typically involves the reaction of 3-chloroaniline with 2-methyl-3-pyridinol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-methyl-3-pyridinol displaces the chlorine atom on the aniline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Applications De Recherche Scientifique
3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloro and pyridyl groups can interact with the active site of enzymes or receptors, blocking their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Another compound with a chloro and pyridyl group, but with a thiadiazole ring instead of an aniline ring.
(4-Chloro-pyridin-2-yl)-methanol: Contains a chloro and pyridyl group, but with a methanol group instead of an aniline ring.
Uniqueness
3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline is unique due to the presence of both a chloro group and a 2-methylpyridin-3-yloxy group on the aniline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
3-chloro-4-(2-methylpyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C12H11ClN2O/c1-8-11(3-2-6-15-8)16-12-5-4-9(14)7-10(12)13/h2-7H,14H2,1H3 |
Clé InChI |
VZGOLOWHXIFQKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)OC2=C(C=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


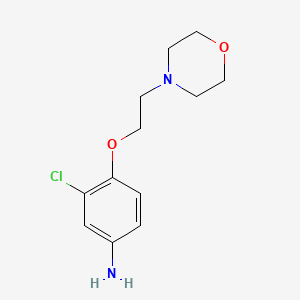
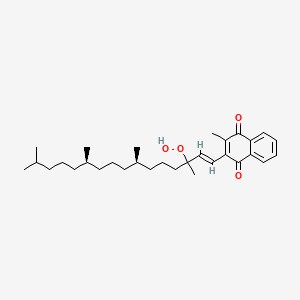
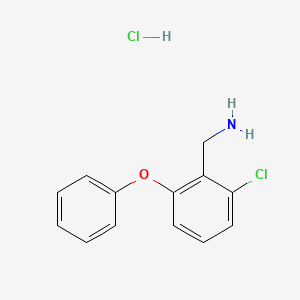
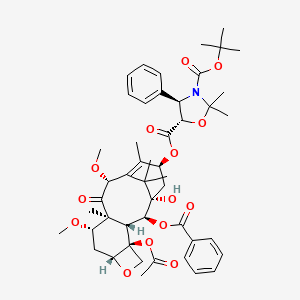
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
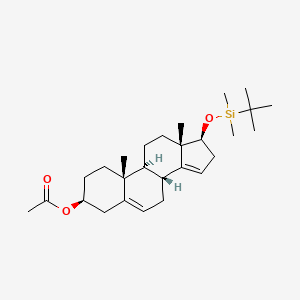
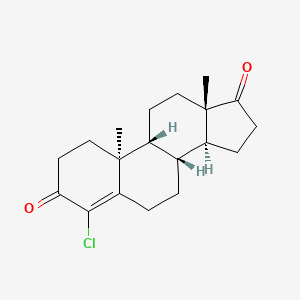
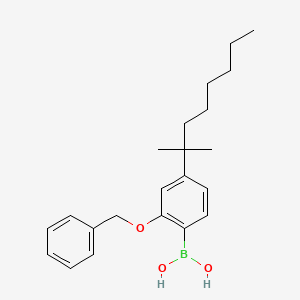
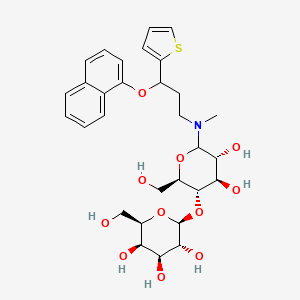
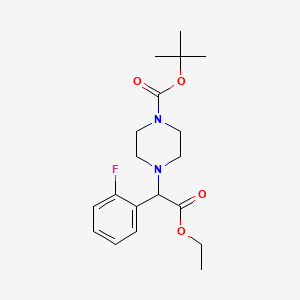


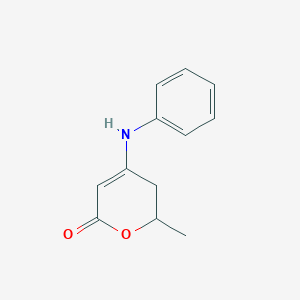
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
